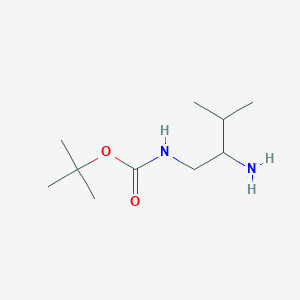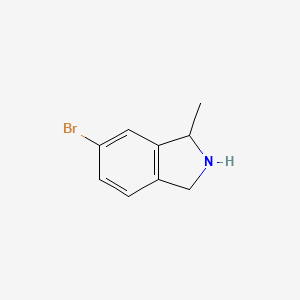
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is a synthetic organic compound characterized by a cyclohexyl ring substituted with a methoxy group and a trifluoromethyl group, along with a methanol moiety[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ](https://wwwachemblockcom/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanolhtml)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the methoxy and trifluoromethyl groups[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ...](https://www.achemblock.com/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanol.html). Common synthetic routes include:
Halogenation: The cyclohexyl ring is halogenated to introduce reactive sites.
Nucleophilic Substitution: The halogenated cyclohexyl ring undergoes nucleophilic substitution with methanol to introduce the methoxy group.
Trifluoromethylation: The trifluoromethyl group is introduced through trifluoromethylation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce costs.
化学反応の分析
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclohexyl derivatives.
科学的研究の応用
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the context of its application and the specific biological system involved.
類似化合物との比較
(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is compared with similar compounds to highlight its uniqueness:
Trans-4-(trifluoromethoxy)cyclohexyl]methanol: Similar structure but different spatial arrangement.
(4-(Trifluoromethyl)cyclohexyl)methanol: Lacks the methoxy group, leading to different chemical properties and reactivity.
特性
IUPAC Name |
[4-methoxy-4-(trifluoromethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h7,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMJATYAKBQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-8-fluoro-imidazo[1,2-a]pyridine](/img/structure/B7964453.png)
![2-Bromothiazolo[4,5-b]pyridine](/img/structure/B7964459.png)




![3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B7964497.png)



![2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B7964528.png)

